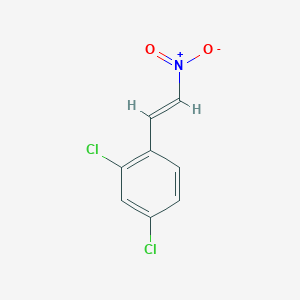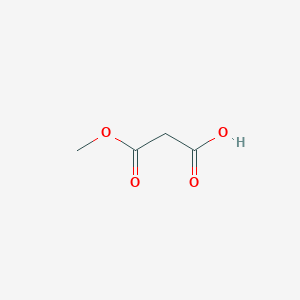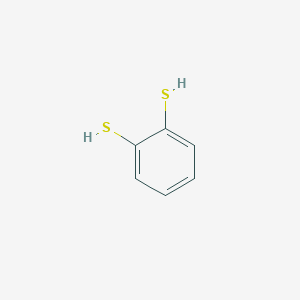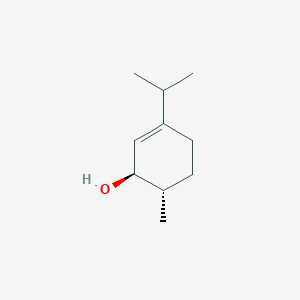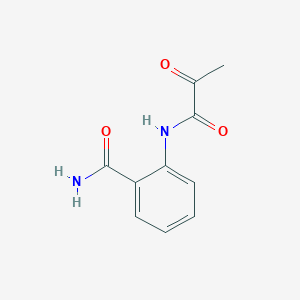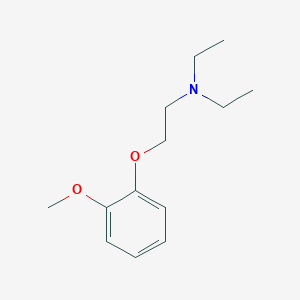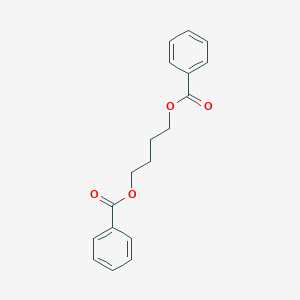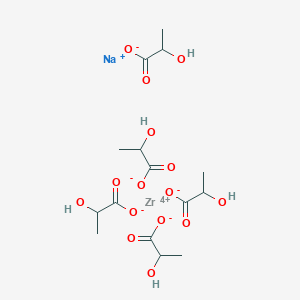
Sodium;2-hydroxypropanoate;zirconium(4+)
Vue d'ensemble
Description
Sodium;2-hydroxypropanoate;zirconium(4+) is a compound with the molecular formula C15H25NaO15Zr and a molecular weight of 559.56 g/mol. It’s a compound that involves sodium, 2-hydroxypropanoate (also known as lactic acid), and zirconium(4+), a form of the element zirconium .
Synthesis Analysis
The synthesis of zirconium-based compounds often involves the use of zirconium salts, with various reaction parameters such as pH, reaction time, and temperature influencing the morphology and size range of the resulting materials . A common method for the extraction of zirconia from zircon sand involves fusion with sodium hydroxide to produce sodium zirconate . A study also mentioned a new method to synthesize Zr(OH)4 through the hydrolysis process of sodium zirconate .Molecular Structure Analysis
Zirconium oxide, a key component of this compound, exhibits three well-defined crystal structures: monoclinic, tetragonal, and cubic . The exact molecular structure of Sodium;2-hydroxypropanoate;zirconium(4+) is not specified in the sources, but it’s likely to be influenced by the properties of its constituent elements.Chemical Reactions Analysis
Zirconium, a key component of this compound, is known for its reactivity. In air or aqueous solution, zirconium immediately develops a surface oxide film, contributing to its corrosion resistance . The corrosion resistance in sodium hydroxide and potassium hydroxide is excellent at all concentrations, up to the boiling temperature .Physical And Chemical Properties Analysis
Zirconium, a key component of this compound, is a refractory metal with a high melting point . It has unique physicochemical properties that account for its application in engineering and science . The density of typical zirconium alloy is 6.6 g/cm3 .Orientations Futures
Sodium zirconium cyclosilicate, a related compound, has been approved for the treatment of hyperkalemia in adults . There’s ongoing research into the effects of sodium zirconium cyclosilicate on arrhythmia-related cardiovascular outcomes in patients receiving chronic haemodialysis with recurrent hyperkalaemia . This suggests potential future directions for the use of sodium zirconium compounds in medical treatments.
Propriétés
IUPAC Name |
sodium;2-hydroxypropanoate;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H6O3.Na.Zr/c5*1-2(4)3(5)6;;/h5*2,4H,1H3,(H,5,6);;/q;;;;;+1;+4/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSIUVRXDVGQO-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Na+].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NaO15Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-hydroxypropanoate;zirconium(4+) | |
CAS RN |
15529-67-6 | |
| Record name | Sodium zirconium lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium zirconium lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
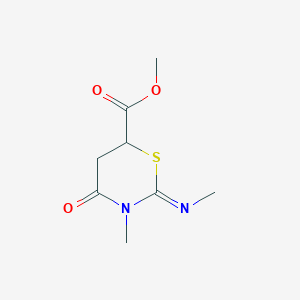
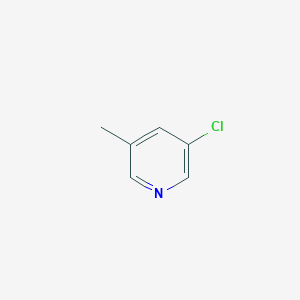
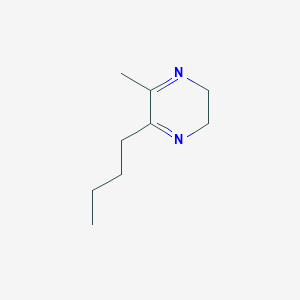
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
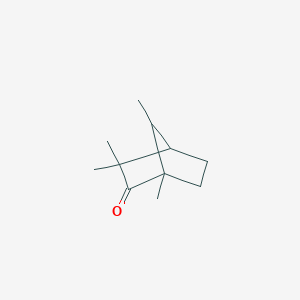
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
